molecular formula C21H22N4O4S B2536500 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 874680-40-7

1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2536500
CAS RN: 874680-40-7
M. Wt: 426.49
InChI Key: GBMPWWVUXMSMSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring might be formed through a cyclization reaction, while the oxadiazole ring could be formed through a condensation reaction . The benzenesulfonyl group could be introduced through a substitution reaction .

Scientific Research Applications

Fluorescent Chemosensors

The compound has been used in the synthesis of new azaheterocycle-based bolas . These molecules are considered promising fluorescent chemosensors for electron-deficient species . They have a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT), and hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg 2+ cation .

Photophysical Studies

The compound has been used in photophysical studies . The presence of two heteroaromatic cores and a PEG linker in these bola molecules makes them suitable for such studies .

Synthesis of Iridium Complexes

The compound has been used in the synthesis of novel iridium(III) complexes . These complexes showed significant performance differences, which were investigated using density functional theory (DFT) calculations .

Charge Transportation Studies

The compound has been used in studies investigating charge transportation properties of iridium(III) complexes . The good performance of one of the complexes can be attributed to its favorable charge transport properties .

Design of New Materials

The compound has been used in the design of new materials with desirable properties . Two new iridium complexes were theoretically designed by substituting phenyl rings with a tert-butyl group (-t-Bu) and methyl group (–CH3), respectively .

Anti-Cancer Research

Oxadiazole-based propanamide derivatives, such as this compound, have shown significant anti-cancer activity through the inhibition of Histone deacetylase (HDAC8) enzyme .

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, it might bind to a specific protein, altering its function. The oxadiazole ring and the benzenesulfonyl group are both found in various biologically active compounds, suggesting that they could play a role in the compound’s mechanism of action .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-16(12-14-25)19(26)22-21-24-23-20(29-21)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMPWWVUXMSMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

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